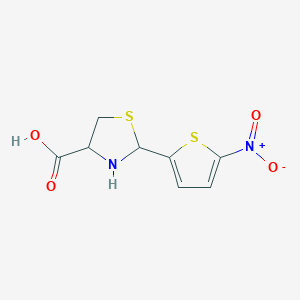

2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid is a heterocyclic compound that contains both a thiazole and a thiophene ring. The presence of these rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry and materials science. The nitro group attached to the thiophene ring enhances its reactivity, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiophene ring using a mixture of concentrated nitric acid and sulfuric acid.

Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced by carboxylation of the thiazole ring using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles, such as halogens, under appropriate conditions.

Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids.

Condensation: Alcohols or amines in the presence of dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide.

Major Products Formed

Reduction: 2-(5-Amino-2-thienyl)-1,3-thiazolane-4-carboxylic acid.

Substitution: Halogenated derivatives of this compound.

Condensation: Esters or amides of this compound.

Wissenschaftliche Forschungsanwendungen

2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

Reactive Oxygen Species Generation: The nitro group can generate reactive oxygen species, leading to oxidative stress and cell death.

Vergleich Mit ähnlichen Verbindungen

2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid can be compared with other similar compounds, such as:

2-(5-Nitro-2-furyl)-1,3-thiazolane-4-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.

2-(5-Nitro-2-thienyl)-1,3-thiazole: Lacks the carboxylic acid group.

2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-methyl ester: Ester derivative of the carboxylic acid.

Biologische Aktivität

2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiazolidine derivatives with various electrophiles. The compound can be synthesized through multi-step reactions that may include:

- Formation of the thiazolidine ring.

- Introduction of the nitro group on the thienyl moiety.

- Carboxylation at the fourth position.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thiazolidine derivatives, including this compound. For instance, a study demonstrated that modifications at specific positions significantly influenced antioxidant capacity. The most potent derivative exhibited an IC50 value of 18.17 ± 1.0 µg/mL, compared to ascorbic acid's IC50 value of 7.83 ± 0.5 µg/mL .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin-whitening agents. The compound has shown promising inhibitory activity against tyrosinase. One study reported that certain derivatives had IC50 values ranging from 15.9 ± 2.5 µM to 98.5 ± 10.6 µM, indicating their potential as skin-lightening agents . The structure-activity relationship revealed that hydroxyl and methoxy substitutions enhanced inhibitory effects.

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties. Various studies have indicated that compounds containing thiazolidine rings exhibit significant antibacterial activity against a range of pathogens. For example, compounds derived from thiazolidine frameworks have shown efficacy against both Gram-positive and Gram-negative bacteria .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl groups facilitates the donation of protons to free radicals, thus neutralizing them.

- Enzyme Inhibition : The structural similarity to substrates allows these compounds to competitively inhibit enzymes like tyrosinase by binding to the active site.

Case Studies

Eigenschaften

IUPAC Name |

2-(5-nitrothiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4S2/c11-8(12)4-3-15-7(9-4)5-1-2-6(16-5)10(13)14/h1-2,4,7,9H,3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEKIYRMXWCTGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(S2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.